Oxalic Acid-(1,2-13C2)
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Overview
Description
Oxalic acid-13C2: is a labeled form of oxalic acid where two carbon atoms are replaced with the carbon-13 isotope. This compound is often used in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine. The molecular formula for oxalic acid-13C2 is HO213C13CO2H, and it is commonly available as a dihydrate .
Preparation Methods
Synthetic Routes and Reaction Conditions: Oxalic acid-13C2 can be synthesized through various methods, including the oxidation of carbon-13 labeled ethylene glycol or the hydrolysis of carbon-13 labeled diethyl oxalate. The reaction conditions typically involve the use of strong oxidizing agents such as nitric acid or potassium permanganate under controlled temperatures .
Industrial Production Methods: Industrial production of oxalic acid-13C2 involves the isotopic labeling of precursor compounds followed by standard chemical synthesis techniques. The process ensures high isotopic purity and yield, making it suitable for large-scale applications .
Chemical Reactions Analysis
Types of Reactions: Oxalic acid-13C2 undergoes several types of chemical reactions, including:
Oxidation: Oxalic acid-13C2 can be oxidized to produce carbon dioxide and water.
Reduction: It can be reduced to formic acid under specific conditions.
Substitution: In the presence of suitable reagents, oxalic acid-13C2 can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium amalgam, hydrogen gas.
Substitution Reagents: Alcohols, amines.
Major Products:
Oxidation: Carbon dioxide and water.
Reduction: Formic acid.
Substitution: Ester and amide derivatives.
Scientific Research Applications
Chemistry: Oxalic acid-13C2 is used as a tracer in chemical reactions to study reaction mechanisms and pathways. Its isotopic labeling allows for precise tracking of carbon atoms during chemical transformations .
Biology: In biological research, oxalic acid-13C2 is used to study metabolic pathways involving oxalate. It helps in understanding the role of oxalate in various physiological processes and its impact on health .
Medicine: Oxalic acid-13C2 is employed in medical research to investigate the formation of kidney stones and other oxalate-related disorders. It aids in the development of diagnostic tools and therapeutic strategies .
Industry: In industrial applications, oxalic acid-13C2 is used in the production of isotopically labeled compounds for various purposes, including pharmaceuticals and agrochemicals .
Mechanism of Action
Oxalic acid-13C2 exerts its effects through its strong chelating properties. It can bind to metal ions, forming stable complexes. This chelation process is crucial in various biochemical and industrial applications. The molecular targets include metal ions such as calcium, iron, and magnesium, which are involved in numerous biological and chemical processes .
Comparison with Similar Compounds
Oxalic acid: The non-labeled form of oxalic acid.
Sodium oxalate-13C2: The sodium salt of oxalic acid-13C2.
Diethyl oxalate-13C2: An ester derivative of oxalic acid-13C2
Uniqueness: Oxalic acid-13C2 is unique due to its isotopic labeling, which allows for detailed studies in various scientific fields. The presence of carbon-13 atoms makes it an invaluable tool for tracing and analyzing chemical and biological processes, providing insights that are not possible with non-labeled compounds .
Properties
Molecular Formula |
C2H2O4 |
---|---|
Molecular Weight |
92.020 g/mol |
IUPAC Name |
oxalic acid |
InChI |
InChI=1S/C2H2O4/c3-1(4)2(5)6/h(H,3,4)(H,5,6)/i1+1,2+1 |
InChI Key |
MUBZPKHOEPUJKR-ZDOIIHCHSA-N |
Isomeric SMILES |
[13C](=O)([13C](=O)O)O |
Canonical SMILES |
C(=O)(C(=O)O)O |
Origin of Product |
United States |
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